molecular formula C6H8BrNO B2767708 6-Bromo-1,2,3,4-tetrahydroazepin-7-one CAS No. 1884611-72-6

6-Bromo-1,2,3,4-tetrahydroazepin-7-one

Cat. No.: B2767708
CAS No.: 1884611-72-6
M. Wt: 190.04
InChI Key: MGBPFULXOPCQEX-UHFFFAOYSA-N
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Description

6-Bromo-1,2,3,4-tetrahydroazepin-7-one is a chemical compound with the molecular formula C14H19Br. It is a brominated derivative of tetrahydroazepinone, a class of compounds known for their diverse applications in organic synthesis, medicinal chemistry, and drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the bromination of tetrahydroazepinone derivatives. The reaction typically involves the use of brominating agents such as N-bromosuccinimide (NBS) under controlled conditions to achieve selective bromination at the desired position.

Industrial Production Methods: In an industrial setting, the production of 6-Bromo-1,2,3,4-tetrahydroazepin-7-one may involve large-scale bromination processes, often carried out in reactors designed to handle hazardous chemicals safely. The process requires careful control of temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-1,2,3,4-tetrahydroazepin-7-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like sodium azide (NaN3) or potassium iodide (KI).

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of reduced derivatives such as amines or alcohols.

  • Substitution: Generation of azides, iodides, or other substituted derivatives.

Scientific Research Applications

6-Bromo-1,2,3,4-tetrahydroazepin-7-one is widely used in scientific research due to its unique chemical properties. It serves as a building block in organic synthesis, aiding in the construction of complex molecules. In medicinal chemistry, it is utilized in the development of new pharmaceuticals, particularly in the design of drugs targeting various biological pathways. Additionally, it finds applications in the study of chemical biology, where it helps elucidate biological processes and interactions.

Mechanism of Action

The mechanism by which 6-Bromo-1,2,3,4-tetrahydroazepin-7-one exerts its effects depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound's bromine atom can facilitate the formation of covalent bonds with target molecules, leading to the desired biological effect.

Comparison with Similar Compounds

6-Bromo-1,2,3,4-tetrahydroazepin-7-one is compared to other similar compounds, such as 6-bromo-1,2,3,4-tetrahydronaphthalene and 2-bromo-5,6,7,8-tetrahydro-5,5,8,8-tetramethylnaphthalene. While these compounds share structural similarities, this compound is unique in its reactivity and applications, making it a valuable tool in various scientific fields.

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Properties

IUPAC Name

6-bromo-1,2,3,4-tetrahydroazepin-7-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrNO/c7-5-3-1-2-4-8-6(5)9/h3H,1-2,4H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGBPFULXOPCQEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=C(C(=O)NC1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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